molecular formula C5H11NO B022934 1-Methyl-3-pyrrolidinol CAS No. 13220-33-2

1-Methyl-3-pyrrolidinol

Cat. No. B022934
CAS RN: 13220-33-2
M. Wt: 101.15 g/mol
InChI Key: FLVFPAIGVBQGET-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidinol is a compound with the molecular formula C5H11NO and a molecular weight of 101.1469 . It appears as a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of 1-Methyl-3-pyrrolidinol involves a ring closure reaction on two compounds to obtain an intermediate compound. This intermediate compound is then subjected to a reduction reaction with a reducing agent to obtain 1-Methyl-3-pyrrolidinol .


Molecular Structure Analysis

The IUPAC Standard InChI for 1-Methyl-3-pyrrolidinol is InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methyl-3-pyrrolidinol include a ring closure reaction and a reduction reaction .


Physical And Chemical Properties Analysis

1-Methyl-3-pyrrolidinol has a density of 1.0±0.1 g/cm3, a boiling point of 192.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±6.0 kJ/mol and a flash point of 70.6±0.0 °C .

Scientific Research Applications

Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

1-Methyl-3-pyrrolidinol is used in the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. These derivatives have been evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

Methods of Application or Experimental Procedures

The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Results or Outcomes

In vivo antileishmanial evaluation of compound 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Synthesis of 3,4-dihydro-2H-pyrrolo[3,4-b]quinolin-1-ones

Specific Scientific Field

This application also falls under the field of Medicinal Chemistry .

Summary of the Application

1-Methyl-3-pyrrolidinol is used in the synthesis of 3,4-dihydro-2H-pyrrolo[3,4-b]quinolin-1-ones. These derivatives have been evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL). Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

Results or Outcomes

Synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3-ones

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

1-Methyl-3-pyrrolidinol is used in the synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3-ones. These compounds were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond .

Methods of Application or Experimental Procedures

The synthesis was achieved via a formal [3 + 2] cycloaddition initiated by C–H activation and aza-Michael addition .

Synthesis of 1,2-disubstituted 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one derivatives

Specific Scientific Field

This application also falls under the field of Organic Chemistry .

Summary of the Application

1-Methyl-3-pyrrolidinol is used in the synthesis of 1,2-disubstituted 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one derivatives .

Methods of Application or Experimental Procedures

The starting materials of 1H-indole-2-carboxylic acid, aldehyde, and amine are mixed and refluxed in ethanol to generate Mannich products, which are dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium to form the desired products .

Safety And Hazards

1-Methyl-3-pyrrolidinol is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-methylpyrrolidin-3-ol
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InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10864377
Record name 1-Methylpyrrolidin-3-ol
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Molecular Weight

101.15 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1-Methyl-3-pyrrolidinol
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Product Name

1-Methyl-3-pyrrolidinol

CAS RN

13220-33-2
Record name 1-Methyl-3-pyrrolidinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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